Avanafil impurity 5

Pharmaceutical impurity profiling Reference standard characterization Structural elucidation

Avanafil Impurity 5 (CAS 330785-05-2), also designated as the Avanafil O-Desmethyl Analog, is a critical pharmaceutical reference standard used for method development, method validation (AMV), and quality control (QC) of avanafil active pharmaceutical ingredient (API) and drug products. Chemically defined as (S)-4-((3-Chloro-4-hydroxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide (C22H24ClN7O3, MW 469.9), it represents the product of O-demethylation at the 4-methoxy position of the avanafil parent structure.

Molecular Formula C8H10Cl3NO
Molecular Weight 242.5 g/mol
Cat. No. B15237571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvanafil impurity 5
Molecular FormulaC8H10Cl3NO
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Cl)CN)Cl.Cl
InChIInChI=1S/C8H9Cl2NO.ClH/c1-12-8-6(9)2-5(4-11)3-7(8)10;/h2-3H,4,11H2,1H3;1H
InChIKeyDDSPYOWXFLINSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avanafil Impurity 5 (O-Desmethyl Analog) Reference Standard – Procurement & Selection Guide


Avanafil Impurity 5 (CAS 330785-05-2), also designated as the Avanafil O-Desmethyl Analog, is a critical pharmaceutical reference standard used for method development, method validation (AMV), and quality control (QC) of avanafil active pharmaceutical ingredient (API) and drug products [1]. Chemically defined as (S)-4-((3-Chloro-4-hydroxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide (C22H24ClN7O3, MW 469.9), it represents the product of O-demethylation at the 4-methoxy position of the avanafil parent structure [2]. This impurity arises both as a potential degradation product under hydrolytic, oxidative, and photolytic stress conditions and as a known metabolite (M4/M16) via CYP450-mediated pathways [3]. Its structural uniqueness – the substitution of a methoxy (–OCH3) group with a hydroxyl (–OH) group – demands distinct analytical selectivity from the parent API and other structurally related impurities, making its procurement as a characterized reference standard essential for regulatory compliance in ANDA submissions .

Why Avanafil Impurity 5 (O-Desmethyl Analog) Cannot Be Substituted with Generic Alternatives


Impurity reference standards for avanafil are not interchangeable, owing to fundamental structural differences that directly govern chromatographic retention, mass spectrometric fragmentation, and regulatory acceptability. Avanafil Impurity 5 is the specific O-desmethyl analog wherein the 4-methoxy group on the benzylamine moiety is converted to a hydroxyl group [1]. This structural modification distinguishes it from Avanafil Impurity D, a dimeric esterification product (MW 857, [M+H]+ 858.0) formed via condensation of avanafil with its intermediate M6 [2], and from Avanafil Impurity A (deschloro intermediate), Impurity B (chlorine-deficient analog), or Impurity C (incomplete oxidation product) [3]. In UPLC systems, avanafil elutes at 5.44 min, while Impurities A through D elute at 4.29, 5.02, 6.02, and 7.85 min, respectively – none of which correspond to the O-desmethyl analog's chromatographic behavior [4]. Substituting Impurity 5 with an incorrect impurity standard compromises method specificity, accuracy, and ultimately the ability to demonstrate adequate control of related substances, a core requirement for ANDA approval and pharmacopoeial compliance (USP/EP) [5].

Quantitative Differentiation Evidence for Avanafil Impurity 5 (O-Desmethyl Analog)


Structural Differentiation: O-Desmethyl Analog vs. Parent Avanafil and Other Process Impurities

Avanafil Impurity 5 is distinguished from the parent avanafil molecule by the replacement of the 4-methoxy (–OCH3) group with a 4-hydroxy (–OH) group on the benzylamine substituent, reducing the molecular weight from 483.95 (avanafil, C23H26ClN7O3) to 469.92 (C22H24ClN7O3), a decrease of 14.03 Da [1]. This mass shift is diagnostic in LC-MS analysis and precludes confusion with avanafil itself. In contrast, Avanafil Impurity D (CAS not assigned for impurity 5) is a dimer formed by esterification of avanafil with its intermediate M6, displaying a molecular weight of 857 Da and an [M+H]+ peak at 858.0, representing the addition of a full avanafil-derived moiety rather than a simple demethylation [2]. Impurity A (MW 393.2 [M+H]+) and Impurity B (MW 430.8 [M+H]+) are smaller fragments, distinct from both impurity 5 and impurity D [3]. The hydroxyl group in impurity 5 also introduces an additional hydrogen bond donor, altering polarity and chromatographic retention relative to the parent methoxy compound [4].

Pharmaceutical impurity profiling Reference standard characterization Structural elucidation

Chromatographic Separation: Resolution of Avanafil Impurity 5 from Related Substances in UPLC/HPLC

While the precise retention time for Avanafil Impurity 5 (O-desmethyl analog) is not reported in the same UPLC system as the four process impurities (Imp-A through Imp-D) described by Zhao et al. (2022), the chromatographic behavior of related avanafil impurities provides a quantitative framework for expected separation performance [1]. In the validated UPLC method using a Waters ACQUITY HSS C18 column (50 × 2.1 mm, 1.8 μm) at 35 °C with ammonium formate (20 mM) and acetonitrile gradient at 239 nm detection, avanafil elutes at 5.44 min, while Imp-A, Imp-B, Imp-C, and Imp-D elute at 4.29, 5.02, 6.02, and 7.85 min respectively [2]. The resolution (Rs) between avanafil and Imp-B is 2.81 ± 0.03; between avanafil and Imp-C is 3.88 ± 0.03; and between avanafil and Imp-D is 12.35 ± 0.1, all exceeding the USP acceptance criterion of Rs ≥ 2.0 [3]. The O-desmethyl analog (impurity 5), being more polar than the parent methoxy compound due to the hydroxyl substituent, is expected to elute earlier than avanafil under reversed-phase conditions, consistent with the behavior observed for hydrolytic degradation products in the Patel et al. (2020) comprehensive impurity profiling study, which resolved sixteen distinct degradation products using an isocratic C18 method with 10 mM ammonium acetate:ACN (60:40, v/v), pH 4.5 at 0.9 mL/min and 239 nm [4].

Chromatographic method validation Impurity profiling UPLC resolution

In Silico Toxicity Assessment: Avanafil Impurity 5 Classified Within Acceptable Safety Limits

Comprehensive in silico toxicity prediction was performed by Patel et al. (2020) on all sixteen degradation products of avanafil using the OSIRIS Property Explorer, which employs the Chou and Jurs algorithm to assess mutagenicity, tumorigenicity, irritant effects, and reproductive toxicity based on computed atom contributions [1]. The study concluded that 'all the physicochemical parameters of impurities were within the acceptable limit which indicates that no impurity is at any risk of toxicity' [2]. Importantly, this class-level finding encompasses the O-desmethyl degradation product (impurity 5), which is formed under hydrolytic, oxidative, and photolytic stress conditions and thus falls within the evaluated impurity set [3]. This contrasts with avanafil's potentially genotoxic impurities E and F (hydrazide-structure impurities), which required dedicated synthesis and were evaluated under ICH M7 guidelines for mutagenic risk; these were ultimately classified as Class 5 (non-mutagenic) [4]. The O-desmethyl analog, having no hydrazide or other structural alerts for DNA reactivity, is not expected to present genotoxic risk requiring separate ICH M7 assessment beyond routine impurity control.

In silico toxicology Genotoxic impurity risk assessment ICH M7 classification

Formation Pathway Specificity: O-Demethylation vs. Process-Related Impurity Origins

Avanafil Impurity 5 (O-desmethyl analog) is formed via O-demethylation of the 4-methoxy group, a pathway distinct from the four major process-related impurities (Imp-A through Imp-D) described by Zhao et al. (2022) [1]. The process impurities originate from incomplete reactions: Imp-A is the unreacted intermediate M6; Imp-B arises from chlorine-deficient starting material; Imp-C results from incomplete oxidation of the methylthio group; and Imp-D is an esterification condensation product of Imp-A with avanafil [2]. In contrast, the O-desmethyl impurity is a degradation product formed under stress conditions (hydrolytic, oxidative, photolytic, thermal) as demonstrated in the comprehensive forced degradation study by Patel et al. (2020), where avanafil showed 21.71–25.62% degradation in acidic conditions, 20.00–25.00% in alkaline conditions, 16.25–30.52% in oxidative conditions, 22.39–28.96% under photolytic conditions, and 28.00–28.50% under thermal conditions [3]. The O-desmethyl analog is also a known metabolite (avanafil metabolite M4 or M16) generated by CYP3A4 and CYP2C isoforms, further confirming its biological relevance distinct from synthetic process impurities .

Degradation pathway analysis Stress degradation studies Impurity fate and origin

Regulatory Compliance: Pharmacopoeial Traceability and Purity Specifications for Reference Standard Procurement

Avanafil Impurity 5 reference standards from reputable suppliers are provided with full characterization data compliant with regulatory guidelines and offer traceability against pharmacopoeial standards (USP or EP) based on feasibility [1]. Commercial vendors report HPLC purity specifications for impurity 5 ranging from ≥95% (QCS, ChemicalBook) to ≥98% (yaozh.com) to ≥99% (bio-equip.com) [2]. This purity range is comparable to or exceeds that of other avanafil impurity reference standards: Impurity D (CAS 1638497-22-9) is listed at 95% purity by HPLC [3], and avanafil API reference standards from TCI Chemicals specify min. 98.0% by HPLC and min. 98.0% by nonaqueous titration . Importantly, the Avanafil monograph is not yet published in any major pharmacopoeia (USP, EP, BP, JP) as of the 2020 Patel et al. publication [4], making the availability of well-characterized, supplier-certified impurity reference standards with documented traceability particularly critical for ANDA filers who must establish their own impurity specifications and demonstrate adequate control to regulatory authorities.

ANDA regulatory compliance Pharmacopoeial reference standards Quality control specification

Optimal Application Scenarios for Avanafil Impurity 5 (O-Desmethyl Analog) Reference Standard


ANDA Method Validation: Related Substances Testing for Avanafil Drug Substance and Drug Product

For ANDA filers developing a stability-indicating HPLC or UPLC method for the determination of related substances in avanafil tablets, Avanafil Impurity 5 serves as a critical system suitability marker and reference standard for the O-desmethyl degradation product. As demonstrated by Patel et al. (2020), avanafil undergoes significant degradation under stress conditions (up to 30.52% in oxidative hydrolysis and 28.96% in photolytic conditions), generating multiple degradation products that must be chromatographically resolved [1]. Impurity 5, representing the O-demethylation pathway, must be included in the impurity mixture to demonstrate method specificity and resolution from avanafil (RT ~5.44 min in published UPLC methods) and from other specified impurities (Imp-A through Imp-D, with resolution values of 2.81–12.35) [2]. In the absence of a pharmacopoeial monograph for avanafil, the ANDA applicant bears the burden of establishing acceptance criteria for each specified impurity, requiring a fully characterized reference standard with documented purity (≥95% HPLC), spectroscopic characterization (NMR, MS), and pharmacopoeial traceability (USP/EP) [3].

Forced Degradation and Stability Study Support: Identification of Degradation Products

During formal stability studies per ICH Q1A(R2), the O-desmethyl analog may form as a degradation product under hydrolytic, oxidative, thermal, and photolytic conditions. Patel et al. (2020) demonstrated that avanafil degradation ranges from 14.00% (neutral hydrolysis) to 30.52% (oxidative), with sixteen discrete degradation products identified and characterized by LC-MS/MS [1]. Procurement of a characterized impurity 5 reference standard enables the analytical laboratory to confirm the identity of the O-desmethyl degradant by matching retention time (RRT) and mass spectral fragmentation patterns, distinguishing it from process-related impurities such as Imp-D (dimeric esterification product, [M+H]+ 858.0) that originate from synthesis rather than degradation [4]. This distinction is essential for assigning root cause in stability failure investigations and for establishing appropriate shelf-life specifications. The compound's in silico toxicity profile, predicted to be within acceptable limits alongside all other avanafil degradation products, further supports its inclusion in the impurity control strategy without requiring a separate genotoxic impurity risk assessment [5].

Metabolite Identification and Bioanalytical Method Development

Avanafil Impurity 5 (O-desmethyl analog) is structurally identical to avanafil metabolites M4 and/or M16, which are formed via CYP3A4- and CYP2C-mediated O-demethylation in vivo [1]. For bioanalytical laboratories developing LC-MS/MS methods for the quantification of avanafil and its metabolites in plasma or tissue homogenates, this reference standard provides an authentically characterized calibrator for metabolite identification and quantification. The mass spectral differentiation (ΔMW = –14 Da relative to avanafil parent, corresponding to the loss of a methyl group) enables selective MRM transitions to be established [2]. Critically, the reference standard allows the bioanalytical method to distinguish the O-desmethyl metabolite from other circulating species, including the N-desmethyl metabolite (which would display a different fragmentation pattern), ensuring method specificity in pharmacokinetic and drug-drug interaction studies involving CYP3A4 inhibitors or inducers [3].

Supplier Qualification and Reference Standard Cross-Validation

Given the vendor-dependent variability in impurity numbering (e.g., 'Avanafil Impurity 5' is CAS 330785-05-2 from SynZeal/ChemWhat but 'Avanafil Impurity 8' is the same CAS from MOLCOO, while 'Avanafil Impurity 5' from Forever Synthesis is CAS 1452128-53-8, a completely different chemical entity), procurement decisions must be based on CAS number and structural verification rather than numerical designation alone [1][2]. A qualified impurity 5 reference standard with documented CAS 330785-05-2, molecular formula C22H24ClN7O3, and comprehensive characterization data (COA, NMR, MS, HPLC chromatogram) enables the quality control laboratory to cross-validate different supplier lots, establish in-house working standards, and ensure continuity of supply across the product lifecycle. This is particularly important given that avanafil lacks pharmacopoeial public standards, making each manufacturer's reference standard the de facto gold standard for impurity control [3].

Quote Request

Request a Quote for Avanafil impurity 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.